N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its potential therapeutic applications, particularly as kinase inhibitors in cancer treatment . The presence of the p-tolyl group enhances its chemical properties, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The compound, also known as N-(4-methylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to mimic the adenine ring of ATP, allowing them to bind to kinase active sites . This suggests that the compound’s primary targets could be various kinases.
Mode of Action
The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to inhibit the activity of these kinases, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of kinase activity can affect multiple oncogenic pathways . The exact pathways affected would depend on the specific kinases targeted by the compound. In general, kinase inhibitors can disrupt cell proliferation, survival, and other processes often dysregulated in cancer .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific kinases it targets. Generally, kinase inhibitors can induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with p-toluidine under controlled conditions. The reaction is often catalyzed by acids or bases, and the intermediate products are purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with modified functional groups .
Scientific Research Applications
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is also used as a kinase inhibitor.
Pyrano[2,3-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Imidazo[1,2-a]pyrimidine: Known for its use in medicinal chemistry and drug development.
Uniqueness
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
N-(4-methylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-2-4-12(5-3-10)17-14(19)18-7-11-6-15-9-16-13(11)8-18/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWLLFXPSGTYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.